molecular formula C12H14N2O3S B5341372 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-1H-pyrazole

1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-1H-pyrazole

Cat. No.: B5341372
M. Wt: 266.32 g/mol
InChI Key: HBAGPRYZZOVTAS-UHFFFAOYSA-N
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Description

1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a 4-methoxy-2,3-dimethylbenzenesulfonyl group

Preparation Methods

The synthesis of 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-1H-pyrazole typically involves the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with pyrazole. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfonamide derivatives.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrazole ring can also interact with various biological pathways, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2-methyl-1H-imidazole: This compound has a similar sulfonyl group but differs in the heterocyclic ring structure, which can lead to different chemical and biological properties.

    4-methoxy-2,3-dimethylbenzenesulfonyl chloride: This precursor compound is used in the synthesis of various sulfonyl derivatives, including this compound.

    1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole: This compound features a different heterocyclic ring, which can result in distinct reactivity and applications.

The uniqueness of this compound lies in its specific combination of the sulfonyl group and pyrazole ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

1-(4-methoxy-2,3-dimethylphenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-9-10(2)12(6-5-11(9)17-3)18(15,16)14-8-4-7-13-14/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAGPRYZZOVTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N2C=CC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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